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Compound of Interest

Compound Name: (+/-)-Laureline

Cat. No.: B12763209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+/-)-Laureline is a racemic mixture of a naturally occurring aporphine alkaloid. Aporphine

alkaloids are a class of isoquinoline alkaloids with a wide range of reported biological activities.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential therapeutic applications of (+/-)-Laureline, intended to serve as a valuable

resource for researchers and professionals in the fields of medicinal chemistry, pharmacology,

and drug development. This document summarizes its chemical identity, physicochemical

properties, and currently understood biological activities, and provides detailed experimental

protocols for relevant assays.

Chemical Structure and Identification
(+/-)-Laureline is a tetracyclic alkaloid characterized by the aporphine core structure. Its

systematic IUPAC name is (±)-10-methoxy-1,2-(methylenedioxy)aporphine. The molecule

possesses a stereocenter at the C6a position, leading to the existence of two enantiomers, (+)-

Laureline and (-)-Laureline. The racemic mixture is denoted as (+/-)-Laureline.
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Identifier Value

IUPAC Name (±)-10-methoxy-1,2-(methylenedioxy)aporphine

Synonyms

(+/-)-5H-Benzo[g]-1,3-benzodioxolo[6,5,4-

de]quinoline, 6,7,7a,8-tetrahydro-11-methoxy-7-

methyl-

Molecular Formula C₁₉H₁₉NO₃

Molecular Weight 309.36 g/mol

CAS Number 3749-97-1

SMILES
CN1CCc2c3c(-

c4c(CC13)ccc(c4)OC)c5OCOc5c2

Structural Diagram:

Laureline Core Structure
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Caption: Chemical structure of the aporphine alkaloid Laureline.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of (+/-)-Laureline are limited.

The following table summarizes available information, primarily from computational predictions.

Physicochemical Data for (+/-)-Laureline

Property Value Source

Melting Point
115-116 °C (rough needles

from petroleum ether)
Experimental

Boiling Point Not available -

Solubility
Practically insoluble in water;

Soluble in alcohol and ether.
Experimental

pKa Not available -

LogP (calculated) 3.3 PubChem[1]

Spectral Data
Detailed, experimentally obtained spectral data for (+/-)-Laureline are not readily available in

public databases. The following represents expected spectral characteristics based on the

structure and data for similar aporphine alkaloids.

¹H NMR: Expected signals would include aromatic protons, a methylenedioxy bridge singlet,

a methoxy group singlet, an N-methyl group singlet, and aliphatic protons of the

tetrahydroisoquinoline core.

¹³C NMR: Expected signals would include those for aromatic carbons, the methylenedioxy

carbon, the methoxy carbon, the N-methyl carbon, and aliphatic carbons.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 309.1365,

corresponding to the exact mass of C₁₉H₁₉NO₃.[1] Fragmentation patterns would likely

involve the loss of the N-methyl group and retro-Diels-Alder reactions characteristic of the

aporphine skeleton.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for aromatic

C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, C-O-C stretching of the

ether and methylenedioxy groups, and C-N stretching.

Biological Activities and Pharmacological
Properties
Specific pharmacological studies on (+/-)-Laureline are limited. However, the aporphine

alkaloid class to which it belongs is known for a variety of biological activities. The essential oil

of Laurelia sempervirens, a plant known to contain aporphine alkaloids, has demonstrated

notable antifungal and antibiofilm activities.[2]

Antimicrobial Activity: The essential oil of Laurelia sempervirens showed significant activity

against the yeast Candida albicans with a minimum inhibitory concentration (MIC) of 64

µg/mL.[2] It also inhibited biofilm formation by Staphylococcus aureus by over 50% at the

same concentration.[2] While these activities are attributed to the essential oil as a whole,

they suggest that constituent aporphine alkaloids like Laureline may contribute to this effect.

Potential Cytotoxic Activity: Many aporphine alkaloids have been investigated for their

potential as anticancer agents. Their mechanism of action often involves the induction of

apoptosis and cell cycle arrest in cancer cells. Further investigation is required to determine

if (+/-)-Laureline possesses such cytotoxic properties.

Potential Anticholinergic Activity: Some aporphine alkaloids are known to interact with

cholinergic receptors. This suggests a potential for (+/-)-Laureline to exhibit anticholinergic

effects, although this has not been experimentally verified.

Signaling Pathway Visualization

Due to the lack of specific studies on the mechanism of action of (+/-)-Laureline, a signaling

pathway diagram cannot be accurately generated at this time. Future research elucidating its
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molecular targets and downstream effects would be necessary to construct such a diagram.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of (+/-)-
Laureline and similar natural products.

General Isolation of Aporphine Alkaloids
This protocol provides a general procedure for the extraction and isolation of aporphine

alkaloids from plant material, which can be adapted for the isolation of Laureline from sources

like Laurelia novae-zelandiae.

Workflow for Aporphine Alkaloid Isolation
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Caption: General workflow for the isolation of aporphine alkaloids.
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Protocol:

Extraction: The dried and powdered plant material (e.g., bark or leaves) is macerated with an

acidified methanol (e.g., 1% HCl in methanol) for an extended period (24-48 hours) at room

temperature. This process is typically repeated three times to ensure complete extraction.

Concentration: The combined methanolic extracts are filtered and concentrated under

reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove

neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base

(e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g.,

dichloromethane or chloroform).

Purification: The organic layer containing the crude alkaloids is dried over anhydrous sodium

sulfate and concentrated. The resulting crude alkaloid mixture is then subjected to column

chromatography on silica gel or alumina, eluting with a gradient of a non-polar solvent (e.g.,

hexane or chloroform) and a polar solvent (e.g., methanol).

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC)

to identify those containing the desired aporphine alkaloid.

Final Purification: Fractions containing the target compound are combined and may be

further purified by preparative high-performance liquid chromatography (HPLC) to yield the

pure (+/-)-Laureline.

Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on

cultured cancer cells.

MTT Assay Workflow
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Caption: Workflow for a typical MTT cytotoxicity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b12763209?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12763209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Seeding: Cancer cells are seeded into a 96-well microtiter plate at a density of 5,000-

10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with

5% CO₂.

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing various concentrations of (+/-)-Laureline (typically in a serial dilution). A vehicle

control (e.g., DMSO) is also included.

Incubation: The plate is incubated for a period of 48 to 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for an additional 4 hours.

Formazan Solubilization: The medium is then removed, and 100 µL of a solubilizing agent,

such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a

compound against a specific microorganism.

Broth Microdilution Workflow
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

Compound Dilution: A serial two-fold dilution of (+/-)-Laureline is prepared in a suitable broth

medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well

microtiter plate.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A

growth control (no compound) and a sterility control (no inoculum) are also included.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

most bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (turbidity) of the microorganism.

Conclusion
(+/-)-Laureline, as a member of the aporphine alkaloid family, presents an interesting scaffold

for further pharmacological investigation. While current specific data on its biological activities

are sparse, the known properties of related compounds and the bioactivity of its natural source

suggest potential for antimicrobial and cytotoxic effects. This guide provides a foundational

understanding of its chemical nature and outlines key experimental approaches for its future

study. Further research is warranted to fully elucidate the pharmacological profile and

therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. brieflands.com [brieflands.com]

To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure
and Properties of (+/-)-Laureline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12763209#laureline-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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